molecular formula C9H15N3O B13962818 3-(4-Formyl-3-methylpiperazin-1-YL)propanenitrile CAS No. 90768-57-3

3-(4-Formyl-3-methylpiperazin-1-YL)propanenitrile

Cat. No.: B13962818
CAS No.: 90768-57-3
M. Wt: 181.23 g/mol
InChI Key: OMZLYUXDNUTXRY-UHFFFAOYSA-N
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Description

3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile is a chemical compound with a complex structure that includes a piperazine ring substituted with a formyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile typically involves the reaction of 3-methylpiperazine with a suitable formylating agent, followed by the introduction of the nitrile group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: 3-(4-Carboxy-3-methylpiperazin-1-yl)propanenitrile.

    Reduction: 3-(4-Formyl-3-methylpiperazin-1-yl)propanamine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitrile group can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Formylpiperazin-1-yl)propanenitrile
  • 3-(4-Methylpiperazin-1-yl)propanenitrile
  • 3-(4-Formyl-3-ethylpiperazin-1-yl)propanenitrile

Uniqueness

3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile is unique due to the presence of both a formyl and a nitrile group on the piperazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

90768-57-3

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(4-formyl-3-methylpiperazin-1-yl)propanenitrile

InChI

InChI=1S/C9H15N3O/c1-9-7-11(4-2-3-10)5-6-12(9)8-13/h8-9H,2,4-7H2,1H3

InChI Key

OMZLYUXDNUTXRY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C=O)CCC#N

Origin of Product

United States

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